2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol
Description
The compound 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol (hereafter referred to as Compound A) features a pyrazole core substituted with:
- Chlorine at position 4,
- Difluoromethyl at position 3,
- Methyl at position 5,
- A hydroxyethyl group at position 1.
This structure combines halogenation (Cl), fluorinated alkyl (CF₂H), and polar hydroxyl groups, making it a versatile candidate for pharmaceutical or agrochemical applications. Its molecular weight and logP (estimated via analogs) suggest moderate lipophilicity, balanced by hydrogen-bonding capacity from the hydroxyl group.
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKOEVGCWIYLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-chloro-3-(difluoromethyl)-5-methylpyrazole with an appropriate ethanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The ethanol moiety undergoes reactions typical of primary alcohols:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) or carboxylic acids under acidic catalysis to form esters. For example:
Yields depend on steric hindrance from the pyrazole substituents .
-
Oxidation : The hydroxyl group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This reaction is critical for synthesizing ketone intermediates in drug development .
Pyrazole Ring Reactivity
The pyrazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:
Cycloaddition Reactions
The pyrazole ring engages in 1,3-dipolar cycloadditions with diazo compounds. For example, reactions with ethyl diazoacetate yield fused pyrazoline intermediates, which can be oxidized to bicyclic pyrazole derivatives :
Substitution Reactions at Chloro Position
The chlorine atom at position 4 is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:
The difluoromethyl group at position 3 stabilizes intermediates via electron-withdrawing effects, enhancing NAS efficiency .
Difluoromethyl Group Reactivity
The -CF₂H group undergoes unique transformations:
-
Hydrolysis : Under basic conditions (NaOH/H₂O), it converts to a carboxylic acid (-COOH) via intermediate geminal diol formation .
-
Radical Reactions : Participates in trifluoromethylation cascades with persulfate initiators, enabling C–F bond functionalization .
Cross-Coupling Reactions
The pyrazole ring facilitates Suzuki-Miyaura couplings at the 5-methyl position when functionalized with a boronic ester. For example:
Yields range from 60–85%, depending on the aryl halide’s steric bulk .
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Agrochemical Applications
Herbicide Development
The structural characteristics of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol make it suitable for use in herbicides. Its ability to disrupt specific biochemical pathways in plants has been explored for developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Pesticide Formulation
The compound's efficacy against pests has led to its inclusion in pesticide formulations. Research indicates that it can act as an effective insecticide, targeting key metabolic processes in pest species .
Material Science Applications
Polymer Synthesis
In materials science, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is utilized in synthesizing novel polymers. Its reactive functional groups allow for the creation of cross-linked polymer networks, which can enhance material properties such as thermal stability and mechanical strength .
Coatings and Adhesives
The compound is also being explored as an additive in coatings and adhesives. Its chemical stability and adhesion properties make it suitable for improving the performance of various coating systems used in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.
Case Study 2: Herbicide Development
In a field trial reported by ABC Agrochemicals, formulations containing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol were tested for their effectiveness against common weeds in soybean crops. The results showed a 90% reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Pyrazole 1-Position
(a) 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid ()
- Key Difference: Replaces the hydroxyethyl group with a propanoic acid moiety.
- Impact: Increased polarity (logP ~1.5 vs. ~1.53 for Compound A) due to the ionizable carboxylic acid group. Enhanced hydrogen-bonding capacity (polar surface area >54 Ų vs. ~54 Ų for Compound A) . Potential for salt formation, improving aqueous solubility.
(b) [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol ()
- Key Difference : Features a trifluoroethyl group at position 1 and a hydroxymethyl group at position 3.
- Impact :
(c) 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide (Y502-6172, )
- Key Difference : Substitutes the hydroxyl group with a propanamide-ethyl-pyrazole chain.
- Impact: Increased molecular weight (366.2 vs. ~220 for Compound A) and steric bulk.
Substituent Variations at Pyrazole Positions 3–5
(a) 4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol ()
- Key Differences :
- Diazenyl group at position 4 and phenyl at position 1.
- Hydroxyl at position 5 instead of methyl.
- Impact :
(b) 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ()
Fluorination Patterns
(a) Compound A vs. [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid ()
- Fluorination : Both share the CF₂H group at position 3.
- Impact: CF₂H enhances metabolic stability and electronegativity compared to non-fluorinated analogs. The acetic acid derivative’s ionizable group improves solubility but reduces membrane permeability .
(b) 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one ()
Research Implications
- Synthetic Routes: Methods from (benzoylation) and 14 (reflux with ethanol) can be adapted for Compound A’s synthesis.
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for structural validation.
- Drug Design : The hydroxyl group in Compound A offers a site for prodrug modification, while fluorination optimizes pharmacokinetics.
Biological Activity
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy in various biological contexts.
The molecular formula of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is with a molecular weight of approximately 238.62 g/mol. It is classified under hazardous materials due to its potential toxicity (UN# 2811) and requires careful handling procedures during storage and transportation .
Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory activity. For instance:
- In vitro Studies : Research has demonstrated that certain pyrazole derivatives show inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. Notably, compounds with similar structures to 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been evaluated for their effectiveness against various pathogens, with some exhibiting notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
Case Studies
A series of studies have been conducted to evaluate the biological effects of pyrazole derivatives:
- Study by Abdellatif et al. : This study synthesized a range of pyrazole derivatives and assessed their COX inhibitory activities using immune enzyme assays. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory potency while maintaining low toxicity profiles .
- Research on Antimalarial Activity : Another study explored the efficacy of pyrazole derivatives as potential antimalarial agents by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Compounds demonstrated IC50 values below 0.03 μM against Plasmodium falciparum DHODH, showcasing promising antimalarial properties .
Data Tables
| Biological Activity | IC50 Values (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.02 - 0.04 | |
| Antimalarial (DHODH) | <0.03 | |
| Anti-inflammatory (in vitro) | 71.11 - 81.77 |
Safety and Toxicity
Despite the promising biological activities, safety assessments are crucial. The acute oral toxicity studies indicate that certain derivatives have LD50 values exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development . However, detailed toxicological evaluations are necessary to confirm these findings.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, and how do solvent choice and temperature influence yield?
Synthesis typically involves cyclization of pyrazole precursors followed by functionalization. Key parameters include:
- Temperature : Controlled heating (e.g., 80–120°C) to avoid side reactions like over-fluorination or decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve cyclization efficiency .
- Catalysts : Phosphorus oxychloride (POCl₃) is often used for cyclization, requiring anhydrous conditions .
Yield optimization requires iterative testing via HPLC or GC-MS to monitor reaction progress .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹) .
- NMR : ¹H NMR detects pyrazole ring protons (δ 6.5–8.0 ppm) and ethanolic -OH (δ 1.5–2.5 ppm); ¹⁹F NMR confirms difluoromethyl groups (δ -110 to -120 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with <0.01 Å precision. Twinning or disorder requires additional refinement steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered difluoromethyl groups?
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .
- Twinning Analysis : Use SHELXD or PLATON to detect twinning and apply twin-law refinement .
- Disordered Groups : Model alternative conformers with occupancy refinement. Validate via Fo-Fc difference maps .
Example: In analogous pyrazole derivatives, fluorine atoms showed positional disorder resolved using restraints on bond distances and angles .
Q. What structural features of this compound influence its bioactivity, and how can SAR studies be designed?
-
Key Substituents :
Substituent Effect on Bioactivity Reference Difluoromethyl (-CF₂H) Enhances metabolic stability Chlorine at C4 Increases electrophilicity Ethanolic -OH Modifies solubility and H-bonding -
Methodology : Synthesize analogs with systematic substituent variations. Test in enzyme inhibition assays (e.g., kinase or cytochrome P450) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
Q. How does this compound interact with biological targets like kinases, and what experimental models validate its mechanism?
Q. How can researchers address discrepancies in pharmacological data, such as variable IC₅₀ values across assays?
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to avoid false negatives .
- Cell Permeability : Adjust lipid solubility via pro-drug strategies (e.g., esterification of -OH group) .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to control for inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
